5-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-[(pyridin-3-yl)methyl]benzamide
Description
This compound features a benzamide core substituted with a nitro group at position 2, a chlorine atom at position 5, and two distinct nitrogen-linked substituents: a 4-methoxybenzothiazole ring and a pyridin-3-ylmethyl group. The benzothiazole moiety is a privileged scaffold in medicinal chemistry due to its bioactivity in antimicrobial, anticancer, and enzyme inhibition contexts . The pyridine and nitro groups may enhance solubility and electron-withdrawing effects, respectively, influencing reactivity and binding to biological targets. While direct synthetic or pharmacological data for this compound are absent in the provided evidence, structurally analogous benzothiazole derivatives (e.g., nitazoxanide analogs) are known to inhibit metabolic enzymes like pyruvate:ferredoxin oxidoreductase (PFOR) via amide conjugation .
Properties
IUPAC Name |
5-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN4O4S/c1-30-17-5-2-6-18-19(17)24-21(31-18)25(12-13-4-3-9-23-11-13)20(27)15-10-14(22)7-8-16(15)26(28)29/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORAFBNZNVSDRCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-[(pyridin-3-yl)methyl]benzamide typically involves multiple steps, including the formation of the benzothiazole ring, nitration, and subsequent coupling reactions. One common synthetic route includes:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized via a condensation reaction between 2-aminothiophenol and 4-methoxybenzaldehyde under acidic conditions.
Nitration: The benzothiazole derivative is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Coupling Reaction: The nitrated benzothiazole is coupled with 5-chloro-2-nitrobenzoic acid and pyridine-3-methanol under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-[(pyridin-3-yl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: Conversion of the nitro group to an amine group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-[(pyridin-3-yl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-tubercular agent due to its benzothiazole moiety.
Antibacterial Research: Benzothiazole derivatives, including this compound, have shown promise as antibacterial agents by inhibiting various bacterial enzymes.
Drug Development: It is used in the development of new therapeutic agents targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 5-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-[(pyridin-3-yl)methyl]benzamide involves its interaction with specific molecular targets:
Molecular Targets: It targets bacterial enzymes such as DNA gyrase and dihydroorotase, inhibiting their activity and thus exerting antibacterial effects.
Pathways Involved: The compound interferes with bacterial DNA replication and cell wall synthesis, leading to bacterial cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzothiazole-Benzamide Derivatives
*Calculated based on formula.
Key Observations :
- Substituent Effects : The 4-methoxy group on the benzothiazole ring (target compound) may enhance lipophilicity compared to dichloro or difluoro analogs .
- Bioactivity : Nitro groups (as in the target compound and nitazoxanide derivatives) correlate with enzyme inhibition via amide-mediated interactions .
Pyridinyl-Modified Thiazole/Benzamide Derivatives
Key Observations :
- Pyridine Role: Pyridinyl groups improve solubility and enable π-π stacking in target binding . The target compound’s pyridinylmethyl group may enhance bioavailability compared to non-alkylated pyridine analogs.
- Chlorine Position : Chlorine at benzothiazole position 5 (target) vs. thiazole position 5 (4d) may alter steric effects in receptor binding .
Nitro-Substituted Benzamide Derivatives
Key Observations :
Biological Activity
5-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-[(pyridin-3-yl)methyl]benzamide is a compound that belongs to the benzothiazole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the presence of a benzothiazole ring, a nitro group, and a pyridine moiety. The structural formula can be represented as follows:
Key Structural Features
- Benzothiazole Ring : Imparts significant biological activity.
- Chloro and Methoxy Substituents : Influence reactivity and solubility.
- Pyridine Group : Enhances interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Antiviral Activity : Similar compounds in the benzothiazole family have shown potential against various viral infections, including Hepatitis B virus (HBV) and HIV. The mechanism often involves modulation of host cell factors that inhibit viral replication .
- Antimicrobial Properties : Research indicates that benzothiazole derivatives can exhibit broad-spectrum antimicrobial activity. This is typically achieved through disruption of bacterial cell wall synthesis or inhibition of essential bacterial enzymes .
- Anticancer Activity : Compounds with similar structures have demonstrated antiproliferative effects against various cancer cell lines by inducing apoptosis and inhibiting key signaling pathways (e.g., PI3K/mTOR) .
Table 1: Summary of Biological Activities
Case Studies
- Antiviral Studies : In vitro studies demonstrated that derivatives of benzothiazole, including similar compounds to the target molecule, effectively inhibited HBV replication by enhancing intracellular levels of APOBEC3G, an important antiviral factor .
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various benzothiazole derivatives against multiple bacterial strains. The tested compound exhibited significant activity with minimum inhibitory concentrations (MICs) ranging from 15.62 µg/mL to 62.5 µg/mL against Gram-positive and Gram-negative bacteria .
- Anticancer Potential : In vitro assays on human cancer cell lines (e.g., MCF-7, A549) showed that compounds structurally related to this compound induced cell cycle arrest and apoptosis, indicating potential for development as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
